molecular formula C20H15N3O2S B2762624 3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one CAS No. 1262238-88-9

3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one

Cat. No.: B2762624
CAS No.: 1262238-88-9
M. Wt: 361.42
InChI Key: OJBCCWSKMLOKHN-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one is a recognized and potent inhibitor of the enzyme Arachidonate 15-Lipoxygenase (ALOX15), a key regulator of ferroptosis. Ferroptosis is an iron-dependent form of regulated cell death characterized by the peroxidation of phospholipids, and ALOX15 plays a central role in catalyzing this peroxidation process, particularly in specific disease contexts. This compound has demonstrated significant efficacy in cellular models by effectively shielding cells from erastin- and RSL3-induced ferroptotic death, highlighting its utility as a essential chemical tool for probing the molecular pathways of ferroptosis. Its research value is particularly pronounced in the fields of neuroscience and oncology, where it is used to investigate the contribution of ferroptosis to pathological conditions such as hemorrhagic stroke and traumatic brain injury , as well as in understanding the mechanisms of drug-induced cytotoxicity. By selectively inhibiting ALOX15, this compound helps researchers delineate the enzyme's specific role within the broader ferroptosis network, offering insights for potential therapeutic strategies targeting this cell death pathway.

Properties

IUPAC Name

3-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13(14-7-3-2-4-8-14)22-23-20-21-17(12-26-20)16-11-15-9-5-6-10-18(15)25-19(16)24/h2-12H,1H3,(H,21,23)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBCCWSKMLOKHN-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-thiazolyl hydrazine, 1-phenyl-ethanone, and 3-formylchromone.

    Step 1 Formation of Hydrazone: The first step involves the condensation of 4-thiazolyl hydrazine with 1-phenyl-ethanone in the presence of an acid catalyst (e.g., acetic acid) to form the hydrazone intermediate.

    Step 2 Cyclization: The hydrazone intermediate is then reacted with 3-formylchromone under basic conditions (e.g., sodium ethoxide) to induce cyclization, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to improve efficiency.

    Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl-ethylidene hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring or the hydrazone linkage, potentially yielding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of thiazole-based compounds exhibit significant antiviral activity. In particular, compounds similar to 3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one have been investigated for their ability to inhibit HIV replication. For instance, a related indolinone-based scaffold was shown to act as a dual allosteric inhibitor targeting both polymerase and RNase H functions of HIV-1 . This suggests that thiazole derivatives may enhance the efficacy of antiviral therapies.

Antibacterial Activity

Thiazole compounds have also been evaluated for antibacterial properties against various microorganisms. Research indicates that certain thiazole derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The anticancer activity of thiazole derivatives is another area of interest. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The incorporation of chromenone moieties often enhances the cytotoxic effects, making them promising candidates for cancer therapy.

Synthesis and Case Studies

The synthesis of This compound typically involves multi-step reactions that integrate hydrazine derivatives with thiazole and chromenone precursors. Various synthetic routes have been documented, showcasing different yields and purities depending on the reaction conditions employed .

Case Study: Synthesis and Evaluation

A notable case study involved synthesizing a series of thiazole-hydrazine derivatives, including the target compound. The evaluation included assessing their biological activities against specific bacterial strains and cancer cell lines. Results demonstrated that modifications in substituents could significantly influence both the potency and selectivity of these compounds .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

The compound shares a common scaffold with several hydrazinothiazolylcoumarins, differing primarily in substituents on the hydrazine and coumarin moieties. Key structural analogues include:

Compound Name Substituent (R) Core Structure Key Features
3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one (Target) 1-Phenyl-ethylidene Coumarin-thiazole-hydrazine Moderate electron-withdrawing phenyl group; planar structure for π-π stacking
3-(2-(Naphthalen-2-ylmethylidene)hydrazino)thiazol-4-yl)-2H-chromen-2-one (5o) Naphthalen-2-ylmethylidene Coumarin-thiazole-hydrazine Bulky aromatic substituent; enhances antitumor activity (IC₅₀: 2.1 μM)
3-{2-[N'-(1-Pyridin-2-yl-ethylidene)-hydrazino]-thiazol-4-yl} coumarins Pyridin-2-yl-ethylidene Coumarin-thiazole-hydrazine Nitrogen-rich substituent; improves solubility and electron transfer
3-(2-(Anthracen-9-ylmethylene)hydrazinyl)thiazol-4-yl)-8-bromo-2H-chromen-2-one (4e) Anthracenylmethylene + Br Coumarin-thiazole-hydrazine Extended π-system; strong antifungal activity (MIC: 3.12 μg/mL)
3-{2-[N'-(1,3-Disubstituted-pyrazol-4-yl-methylene)-hydrazino]-thiazol-4-yl}-chromen-2-one Pyrazole-methylene Coumarin-thiazole-hydrazine Heterocyclic substituent; broad-spectrum antimicrobial activity

Key Observations :

  • Electronic Effects : Pyridyl and nitrophenyl substituents enhance electron-withdrawing capacity, improving redox activity .
  • Steric Effects : Bulky groups like naphthyl or anthracenyl improve binding to hydrophobic pockets in enzymes .

Key Observations :

  • Microwave synthesis achieves higher yields (75–79%) compared to conventional methods (60–65%).
  • Substituents on thiosemicarbazides influence reaction efficiency; bulky groups require longer reaction times.
Spectral and Molecular Properties

Spectral Data Comparison :

Compound ¹H NMR (δ, ppm) HRMS ([M+H]⁺) Melting Point (°C) Reference
Target Compound δ 7.30–8.60 (m, Ar-H), 12.30 (s, NH) 411.47568 (calc.)* 210–212*
5o δ 7.30–8.60 (m, 14H), 12.30 (s, NH) 396.0795 ([M-H]⁻) 225–227
4e δ 7.08–8.51 (m, Ar-H), 12.10 (s, NH) 604.5316 ([M+2]⁺) 318–320
Pyridyl derivative δ 7.20–8.55 (m, Ar-H), 8.55 (s, CH=N) 373.0766 ([M+H]⁺) 224–225

Molecular Modeling Insights :

  • The phenyl-ethylidene group in the target compound allows for moderate π-π stacking with DNA/enzyme pockets, while pyridyl substituents facilitate hydrogen bonding via lone pairs on nitrogen.
  • Anthracenyl derivatives exhibit extended conjugation, enhancing intercalation with DNA.

Antitumor Activity :

  • Compound 5o (naphthyl substituent) shows potent activity against breast cancer (MCF-7, IC₅₀: 2.1 μM).

Antimicrobial Activity :

  • Pyrazole derivatives (e.g., 10a–l ) inhibit E. coli and C. albicans at MIC values of 15.6 μg/mL.
  • Anthracenyl derivative 4e exhibits antifungal activity (MIC: 3.12 μg/mL).

Antioxidant Activity :

  • Nitrophenylthiazolylhydrazones show selective MAO-B inhibition (IC₅₀: 0.89 μM), linked to antioxidant effects.

Biological Activity

The compound 3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a chromenone core linked to a thiazole moiety via a hydrazine bridge. Its molecular formula is C18H16N4OC_{18}H_{16}N_4O with a molecular weight of approximately 304.35 g/mol. The presence of various functional groups contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of thiazole derivatives against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing thiazole rings have shown effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory responses.

In Vitro Studies

A study published in MDPI evaluated the anticancer potential of various thiazole derivatives, including those structurally similar to our compound. The results indicated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 1.61 µg/mL to 23.30 µg/mL, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)
3aA5491.61
3bMCF-71.98
ReferenceDoxorubicin<10

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the phenyl ring and thiazole moiety significantly influence anticancer activity. Electron-donating groups on the phenyl ring enhance potency, while hydrophobic interactions with target proteins are crucial for efficacy .

Antimicrobial Activity

The antimicrobial potential of the compound was assessed against several pathogens. A study indicated that thiazole-based compounds exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) demonstrating effective inhibition .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans64

Case Studies

  • Antitumor Activity : A specific case study investigated the effects of a related thiazole derivative on tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting the in vitro findings .
  • Mechanism of Action : Another study explored the mechanism by which these compounds induce apoptosis in cancer cells, suggesting that they activate intrinsic pathways leading to cell death through caspase activation .

Q & A

Q. What are the established synthetic routes for 3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via a two-step protocol:

Thiazole ring formation : Reacting 3-(bromoacetyl)coumarin with thiosemicarbazide derivatives under ethanol reflux (60–100°C) for 10–30 minutes under microwave irradiation (60 W) yields intermediates. Substituted benzaldehyde derivatives are then condensed to form the hydrazino-thiazole moiety .

Coumarin-thiazole coupling : A 1:1 molar ratio of reactants in ethanol or methanol under acidic conditions (glacial acetic acid) ensures cyclization. Yields range from 62–87%, with purity confirmed by melting point analysis and NMR spectroscopy .
Key factors : Microwave irradiation reduces reaction time (10 min vs. 6–8 hrs conventional), while solvent polarity (ethanol vs. DMF) affects crystallinity.

Q. Which spectroscopic techniques are most effective for characterizing the hydrazino-thiazole-coumarin hybrid structure, and what key spectral markers should researchers prioritize?

Methodological Answer :

  • FTIR : Confirm C=O (1650–1700 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretching vibrations. Absence of S-H (2550 cm⁻¹) confirms thiazole cyclization .
  • 1H NMR : Key signals include:
    • δ 8.5–8.7 ppm (CH=N imine proton),
    • δ 6.8–8.2 ppm (aromatic protons from coumarin and phenyl groups),
    • δ 2.8–3.2 ppm (CH3-C=N) .
  • 13C NMR : Coumarin C=O (160–165 ppm), thiazole C-S (125–130 ppm) .
  • HRMS : Use ESI+ mode to identify [M+H]+ peaks (e.g., m/z 373.0785 for C20H13N4O2S+) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns) for this compound?

Methodological Answer :

  • X-ray crystallography : Refine crystal structures using SHELXL (orthorhombic space group Pna21, Z = 4) to resolve discrepancies in unit cell parameters (e.g., a = 13.0785 Å, b = 25.746 Å) .
  • DFT vs. NMR : Compare experimental 1H NMR δ values with Gaussian-optimized geometries. Adjust solvent models (e.g., DMSO-d6 vs. gas-phase calculations) to account for hydrogen bonding effects .
  • Case study : For 3-hydroxybenzylidene derivatives, X-ray data revealed a hemihydrate structure with hydrogen-bonded water molecules (O···O distance: 2.85 Å), explaining deviations in simulated IR spectra .

Q. What strategies optimize the compound’s electron-transfer (ET) properties for biological applications, considering its pH-dependent behavior?

Methodological Answer :

  • Spectrophotometric titration : Monitor UV-vis absorption at varied pH (2–12). Isosbestic points at 310–330 nm indicate protonation equilibria (e.g., pKa ≈ 6.0 for hydrazone tautomerism) .
  • Molecular modeling : Use Gaussian09 to calculate HOMO-LUMO gaps (ΔE ≈ 3.5–4.2 eV). Lower gaps correlate with enhanced ET in acidic conditions (pH 4–6), critical for antitumor activity .
  • Experimental validation : Cyclic voltammetry in PBS (pH 7.4) shows redox peaks at −0.8 V to −1.2 V (vs. Ag/AgCl), confirming ET capacity .

Q. What challenges arise in determining the crystal structure of this compound, particularly regarding hydrogen-bonding networks and solvent inclusion?

Methodological Answer :

  • Disorder resolution : Use SHELXL’s PART instruction to model disordered solvent molecules (e.g., ethanol/water in Pna21). Apply ISOR/SADI restraints to thermal parameters .
  • Hydrogen bonding : Graph-set analysis (e.g., R₂²(8) motifs) reveals intra-molecular N–H···O=C interactions (2.05 Å) stabilizing the thiazole-coumarin conformation .
  • Solvent effects : Crystallize in ethyl acetate/ethanol (3:1) to minimize lattice defects. For hemihydrates, confirm water content via TGA (weight loss ≈ 1.5% at 100°C) .

Q. How does substituent variation on the phenyl ring (e.g., electron-withdrawing vs. donating groups) influence the compound’s biological activity and spectroscopic properties?

Methodological Answer :

  • SAR studies :
    • Electron-withdrawing (NO₂, Cl) : Enhance antitumor activity (IC50: 5–10 µM vs. MCF-7 cells) but reduce solubility (logP ↑ 0.5–1.0 units) .
    • Electron-donating (OCH₃, CH₃) : Increase fluorescence quantum yield (ΦF ≈ 0.4–0.6) due to extended π-conjugation, useful in bioimaging .
  • Spectroscopic shifts :
    • NO₂ substituents redshift UV λmax by 15–20 nm (π→π* transitions),
    • OCH₃ groups upfield-shift aromatic protons by 0.2–0.3 ppm in 1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.